Desbutil Dronedarona-d6 Clorhidrato

Descripción general

Descripción

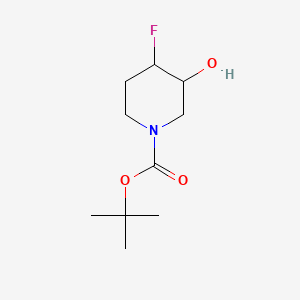

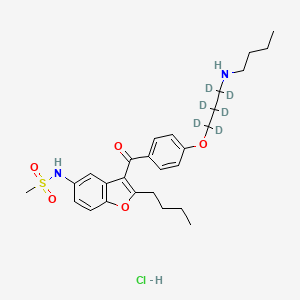

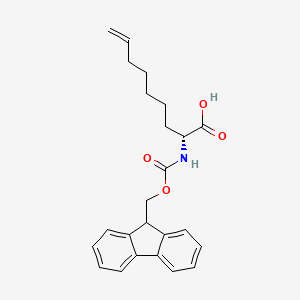

Desbutyl Dronedarone-d6 Hydrochloride: is a deuterated form of desbutyl dronedarone hydrochloride. It is primarily used as a labeled reference compound in research and analytical applications. Desbutyl dronedarone is a metabolite of dronedarone, a medication used for the treatment of certain cardiac arrhythmias .

Aplicaciones Científicas De Investigación

Desbutyl Dronedarone-d6 Hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is as a labeled reference compound in proteomics research and analytical applications . It is also used in studies involving the metabolism of dronedarone and its effects on cardiac arrhythmias .

Mecanismo De Acción

Target of Action

Desbutyl Dronedarone-d6 Hydrochloride, a deuterated form of Desbutyl Dronedarone, primarily targets sodium, potassium, and calcium ion channels, as well as β-adrenergic receptors . These targets play a crucial role in maintaining the normal sinus rhythm in the heart .

Mode of Action

The compound works by blocking these ion channels, thereby controlling the rhythm and rate in atrial fibrillation . It also inhibits β-adrenergic receptors, which helps to regulate the heartbeat and prevent irregular heart rhythms .

Biochemical Pathways

Desbutyl Dronedarone-d6 Hydrochloride affects several biochemical pathways. It inhibits the binding of 3,3’,5-triiodo-L-thyronine (T3) to the thyroid hormone receptors TRα1 and TRβ1 . It also inhibits CYP2J2-mediated formation of 14,15-EET from arachidonic acid and soluble epoxide hydrolase-mediated formation of 14,15-DHET from 14,15-EET .

Pharmacokinetics

The compound is metabolized in the liver via the cytochrome P450 system (CYPs) and monoamine oxidase (MAO) in human hepatocyte preparations . The resulting metabolites are primarily excreted in the feces . The compound’s lipophilic nature and shorter half-life compared to its parent compound, Dronedarone, lead to reduced tissue accumulation and decreased risk for organ toxicities .

Result of Action

The action of Desbutyl Dronedarone-d6 Hydrochloride results in the restoration of normal sinus rhythm in patients with paroxysmal or persistent atrial fibrillation . It also reduces the incidence of hospitalizations for acute coronary syndromes and stroke .

Análisis Bioquímico

Biochemical Properties

Desbutyl Dronedarone-d6 Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is metabolized by cytochrome P450s (CYPs), specifically CYP3A4, 3A5, and 2D6 . Other CYPs such as CYP3A7, 2E1, 2C19, 2C18, 1A1, and 2B6 also metabolize Desbutyl Dronedarone-d6 Hydrochloride, but to a lesser extent .

Cellular Effects

Desbutyl Dronedarone-d6 Hydrochloride has significant effects on various types of cells and cellular processes. For instance, it has been found to cause cytotoxicity, G1-phase cell cycle arrest, suppression of topoisomerase II, and DNA damage in a concentration-dependent manner in HepG2 cells .

Molecular Mechanism

The mechanism of action of Desbutyl Dronedarone-d6 Hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is metabolized by CYP3A4, 3A5, and 2D6, which are the major enzymes that metabolize dronedarone . The parent dronedarone has higher potency than the metabolites to induce cytotoxicity in these cells .

Metabolic Pathways

Desbutyl Dronedarone-d6 Hydrochloride is involved in various metabolic pathways. It is metabolized by the hepatic enzyme system, primarily cytochrome P450 3A4 (CYP3A4) . The metabolite N-desbutyl dronedarone retains 1/10 to 1/3 of the pharmacological activity of the parent compound .

Métodos De Preparación

The synthesis of Desbutyl Dronedarone-d6 Hydrochloride involves several steps, including etherification reactions in an organic solvent . The industrial production methods are not explicitly detailed in the available literature, but it generally involves the use of stable isotope labeling techniques to incorporate deuterium atoms into the molecular structure.

Análisis De Reacciones Químicas

Desbutyl Dronedarone-d6 Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Often employs reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Can involve nucleophilic substitution reactions using reagents like sodium iodide in acetone.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparación Con Compuestos Similares

Desbutyl Dronedarone-d6 Hydrochloride is unique due to its deuterated form, which makes it a valuable tool in research applications. Similar compounds include:

Desbutyl Dronedarone Hydrochloride: The non-deuterated form of the compound.

Dronedarone: The parent compound used for the treatment of cardiac arrhythmias.

Amiodarone: Another antiarrhythmic medication with a similar mechanism of action but different chemical structure.

These compounds share similar therapeutic uses but differ in their chemical properties and specific applications in research and medicine.

Propiedades

IUPAC Name |

N-[2-butyl-3-[4-[3-(butylamino)-1,1,2,2,3,3-hexadeuteriopropoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O5S.ClH/c1-4-6-9-25-26(23-19-21(29-35(3,31)32)12-15-24(23)34-25)27(30)20-10-13-22(14-11-20)33-18-8-17-28-16-7-5-2;/h10-15,19,28-29H,4-9,16-18H2,1-3H3;1H/i8D2,17D2,18D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXBTJLIQYUYSZ-TWVPJIPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCNCCCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])NCCCC)C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(OC3=C2C=C(C=C3)NS(=O)(=O)C)CCCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747515 | |

| Record name | N-[2-Butyl-3-(4-{[3-(butylamino)(~2~H_6_)propyl]oxy}benzoyl)-1-benzofuran-5-yl]methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346598-70-6 | |

| Record name | N-[2-Butyl-3-(4-{[3-(butylamino)(~2~H_6_)propyl]oxy}benzoyl)-1-benzofuran-5-yl]methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B571887.png)

![benzyl 1H-benzo[d][1,2,3]triazol-1-carbiMidate](/img/new.no-structure.jpg)

![5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B571890.png)

![6-Methoxy-2-methylimidazo[1,2-a]pyridine](/img/structure/B571893.png)